5-ethynyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-ethynyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.149. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biomedical Applications : Pyrazolo[3,4-b]pyridines, including compounds like 5-ethynyl-1H-pyrazolo[3,4-b]pyridine, have diverse biomedical applications. They exhibit two possible tautomeric forms and have been explored in over 300,000 compounds and 5,500 references, including patents. Their synthesis methods and the variety of substituents at different positions have been studied extensively (Donaire-Arias et al., 2022).
Ultrasound-Promoted Synthesis : A study explored the ultrasound-promoted regioselective synthesis of fused polycyclic derivatives of pyrazolo[3,4-b]pyridines. This method yielded excellent results in short reaction times and high yields, demonstrating an efficient approach to synthesizing these compounds (Nikpassand et al., 2010).
Selective Synthesis Methods : Research has shown that ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can selectively undergo cyclocondensation to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can then be converted to their 1-unsubstituted analogs. This method provides a route for selective synthesis of these compounds (Lebedˈ et al., 2012).
Chemoselective Synthesis in Aqueous Medium : A study described a green synthetic protocol for the chemoselective synthesis of pyrazolo[3,4-b]pyridine derivatives. This method used sodium chloride as a catalyst under ultrasound irradiation in an aqueous medium, highlighting an environmentally friendly approach (Dandia et al., 2014).
Microwave-Assisted Synthesis with Antifungal Properties : Research has been conducted on the microwave-assisted, solvent-free synthesis of bis-pyrazolo[3,4-b:4′,3′-e]pyridines. These compounds showed moderate antifungal in vitro activity, demonstrating their potential biomedical application (Quiroga et al., 2005).
Potential Anticancer Agents : A study synthesized novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives, evaluating them as potential anticancer agents. Among them, 1,2,4 triazole derivatives showed promising activity, highlighting the potential of these compounds in cancer treatment (Nagender et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to a class of heterocyclic compounds known as pyrazolopyridines , which have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine . .
Biochemical Pathways
The biochemical pathways affected by 5-ethynyl-1H-pyrazolo[3,4-b]pyridine are currently unknown. As a pyrazolopyridine derivative, it may potentially influence pathways involving purine metabolism or signaling . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to be stored in a sealed, dry environment at 2-8°C . .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine may interact with enzymes, proteins, and other biomolecules in a manner similar to these purine bases.
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazolo[3,4-b]pyridines .
Properties
IUPAC Name |
5-ethynyl-1H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-7-5-10-11-8(7)9-4-6/h1,3-5H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZKDFHJCRBAHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(NN=C2)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725967 |
Source
|
Record name | 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207351-15-2 |
Source
|
Record name | 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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